molecular formula C17H34ClNO2 B14660684 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride CAS No. 38370-71-7

3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride

Cat. No.: B14660684
CAS No.: 38370-71-7
M. Wt: 319.9 g/mol
InChI Key: BVFVLQKQKVWWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-ethyl-2-methylhexanoic acid and 3-piperidinopropanol, combined with hydrochloric acid to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the esterification of 2-ethyl-2-methylhexanoic acid with 3-piperidinopropanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

38370-71-7

Molecular Formula

C17H34ClNO2

Molecular Weight

319.9 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate;hydrochloride

InChI

InChI=1S/C17H33NO2.ClH/c1-4-6-11-17(3,5-2)16(19)20-15-10-14-18-12-8-7-9-13-18;/h4-15H2,1-3H3;1H

InChI Key

BVFVLQKQKVWWCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCCCN1CCCCC1.Cl

Origin of Product

United States

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